2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate
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Overview
Description
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes both an indene and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the initial formation of the indene structure, followed by the introduction of the hydroxy and methyl groups. The final step involves the sulfonation reaction to attach the 4-methylbenzenesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds within the indene structure, resulting in saturated derivatives.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and sulfonate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The indene structure may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate: This compound is unique due to its specific combination of functional groups and structural features.
Rosifoliol: Another compound with a similar indene structure but different functional groups, leading to distinct chemical properties and applications.
β-Sitosterol: A plant sterol with a similar hydroxy group but a different overall structure, used in different biological and industrial applications.
Uniqueness
The uniqueness of this compound lies in its combination of an indene core with a hydroxy group and a benzenesulfonate moiety
Properties
Molecular Formula |
C20H30O4S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3 |
InChI Key |
CZKSQENRQZPNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C |
Origin of Product |
United States |
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